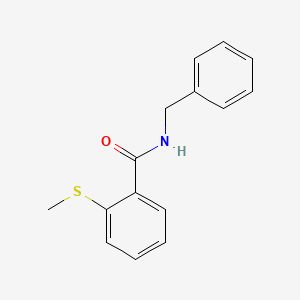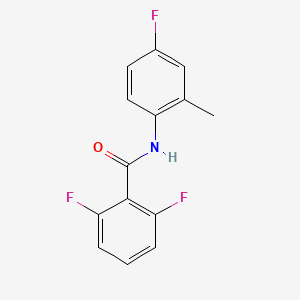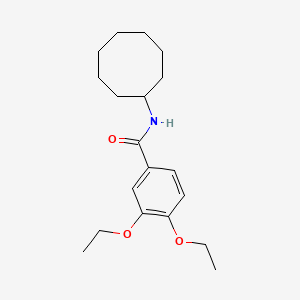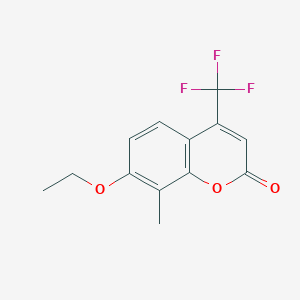![molecular formula C19H18F3NO B5874087 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFA-1 and has been synthesized using various methods. The aim of
Mecanismo De Acción
The mechanism of action of 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood. However, studies have suggested that TFA-1 exerts its anticancer activity by inhibiting the activity of tubulin, a protein that is essential for the formation of microtubules. TFA-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several biochemical and physiological effects. TFA-1 has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. TFA-1 has also been shown to induce cell cycle arrest in cancer cells, which prevents the uncontrolled proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments is its potent anticancer activity. TFA-1 has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using TFA-1 in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One of the directions is the development of TFA-1 analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of TFA-1, which will provide insights into its potential applications in various fields. Further studies are also needed to investigate the toxicity and pharmacokinetics of TFA-1 in vivo.
Conclusion
In conclusion, 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a promising compound that has potential applications in various fields, particularly in cancer research. The synthesis of TFA-1 involves the reaction of 4-isopropylbenzaldehyde and 3-(trifluoromethyl)benzaldehyde with acryloyl chloride in the presence of a base. TFA-1 has been shown to have potent anticancer activity against various cancer cell lines and inhibits the growth of tumor xenografts in mice. Further research is needed to investigate the mechanism of action, toxicity, and pharmacokinetics of TFA-1 in vivo.
Métodos De Síntesis
The synthesis of 3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 4-isopropylbenzaldehyde and 3-(trifluoromethyl)benzaldehyde with acryloyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been reported to yield TFA-1 in high purity and good yield.
Aplicaciones Científicas De Investigación
3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields. One of the major applications of TFA-1 is in the field of cancer research. Studies have shown that TFA-1 has potent anticancer activity against various cancer cell lines, including breast, ovarian, and lung cancer cells. TFA-1 has also been shown to inhibit the growth of tumor xenografts in mice.
Propiedades
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c1-13(2)15-9-6-14(7-10-15)8-11-18(24)23-17-5-3-4-16(12-17)19(20,21)22/h3-13H,1-2H3,(H,23,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNGIJKYRLJQIN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5874006.png)




![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)

![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)





